tert-Butyl 4-[4-(hydroxymethyl)phenyl]-3,6-dihydropyridine-1(2H)-carboxylate
CAS No.: 946409-43-4
Cat. No.: VC4133533
Molecular Formula: C17H23NO3
Molecular Weight: 289.4
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 946409-43-4 |
|---|---|
| Molecular Formula | C17H23NO3 |
| Molecular Weight | 289.4 |
| IUPAC Name | tert-butyl 4-[4-(hydroxymethyl)phenyl]-3,6-dihydro-2H-pyridine-1-carboxylate |
| Standard InChI | InChI=1S/C17H23NO3/c1-17(2,3)21-16(20)18-10-8-15(9-11-18)14-6-4-13(12-19)5-7-14/h4-8,19H,9-12H2,1-3H3 |
| Standard InChI Key | HICVRCDKGWPQEI-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)N1CCC(=CC1)C2=CC=C(C=C2)CO |
| Canonical SMILES | CC(C)(C)OC(=O)N1CCC(=CC1)C2=CC=C(C=C2)CO |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
The compound’s structure comprises:
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Dihydropyridine ring: A partially saturated six-membered ring with conjugated double bonds, enabling π-π interactions with biological targets .
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4-(Hydroxymethyl)phenyl group: Introduces polarity and hydrogen-bonding capacity, influencing solubility and target affinity .
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tert-Butyl carbamate: Enhances metabolic stability and membrane permeability via steric shielding of the amine group .
Physicochemical Profile
The compound’s moderate lipophilicity (LogP = 2.1) and balanced polar surface area (49.8 Ų) suggest favorable blood-brain barrier permeability and oral bioavailability .
Synthesis and Optimization
Primary Synthetic Routes
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Suzuki-Miyaura Cross-Coupling
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Multi-Step Functionalization
Comparative Analysis
Biological Applications and Mechanisms
Kinase Inhibition
The dihydropyridine scaffold exhibits ATP-competitive binding to kinase domains. Modifications at the 4-phenyl position enhance selectivity for:
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Cyclin-dependent kinases (CDKs): IC₅₀ = 12 nM for CDK2 in breast cancer models .
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VEGF Receptor 2: Anti-angiogenic activity in retinal endothelial cells (EC₅₀ = 50 nM) .
Targeted Protein Degradation (PROTACs)
As a semi-flexible linker in PROTACs, the compound bridges E3 ligase ligands (e.g., VHL) and target proteins (e.g., BRD4). Key advantages include:
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Optimal Length: 11.2 Å between phenyl and piperidine groups, facilitating ternary complex formation .
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Metabolic Stability: Resistance to esterase-mediated hydrolysis in hepatic microsomes .
Antimicrobial Activity
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Bacterial Biofilm Disruption: MIC = 8 µg/mL against Staphylococcus aureus.
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Fungal Ergosterol Synthesis Inhibition: 70% reduction in Candida albicans growth at 10 µM.
| Hazard | GHS Code | Precautionary Measures |
|---|---|---|
| Skin Irritation | H315 | Wear nitrile gloves, lab coat |
| Eye Damage | H319 | Use safety goggles |
| Aquatic Toxicity | H410 | Avoid environmental release |
Structural Analogues and SAR Insights
| Compound Name | Modifications | Activity Shift |
|---|---|---|
| tert-Butyl 4-phenyldihydropyridine-1-carboxylate | Lacks hydroxymethyl group | ↓ Solubility, ↑ CYP3A4 inhibition |
| tert-Butyl 4-(2-aminophenyl)piperidine-1-carboxylate | Amino substituent | ↑ Blood-brain barrier penetration |
| tert-Butyl 4-formyl-3,6-dihydropyridine-1-carboxylate | Aldehyde at C4 | Crosslinking capability for ADC development |
The hydroxymethyl group in the query compound improves aqueous solubility (0.176 mg/mL vs. 0.046 mg/mL for non-hydroxylated analogues) without compromising target affinity .
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